molecular formula C19H31Cl B14347344 1-(7-Chloro-3,7-dimethyloctyl)-4-propan-2-ylbenzene CAS No. 93742-06-4

1-(7-Chloro-3,7-dimethyloctyl)-4-propan-2-ylbenzene

Cat. No.: B14347344
CAS No.: 93742-06-4
M. Wt: 294.9 g/mol
InChI Key: JCWCMFHFPPVSJV-UHFFFAOYSA-N
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Description

1-(7-Chloro-3,7-dimethyloctyl)-4-propan-2-ylbenzene is an organic compound that belongs to the class of alkylbenzenes This compound is characterized by the presence of a benzene ring substituted with a 7-chloro-3,7-dimethyloctyl group and a propan-2-yl group

Preparation Methods

The synthesis of 1-(7-Chloro-3,7-dimethyloctyl)-4-propan-2-ylbenzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity of the product.

Industrial production methods may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced catalysts and purification techniques ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

1-(7-Chloro-3,7-dimethyloctyl)-4-propan-2-ylbenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alkanes or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.

Common reagents and conditions used in these reactions include acidic or basic environments, controlled temperatures, and specific catalysts to drive the reactions towards the desired products.

Scientific Research Applications

1-(7-Chloro-3,7-dimethyloctyl)-4-propan-2-ylbenzene has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is used in the production of specialty chemicals, including surfactants, lubricants, and polymers.

Mechanism of Action

The mechanism of action of 1-(7-Chloro-3,7-dimethyloctyl)-4-propan-2-ylbenzene involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The molecular pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

1-(7-Chloro-3,7-dimethyloctyl)-4-propan-2-ylbenzene can be compared with other similar compounds such as:

    1-(7-Chloro-3,7-dimethyloctyl)-4-ethylbenzene: This compound has a similar structure but with an ethyl group instead of a propan-2-yl group. The difference in the alkyl group can lead to variations in chemical reactivity and applications.

    3,7-Dimethyloctyl acetate: This compound has a similar alkyl chain but is an ester rather than an alkylbenzene. The presence of the ester functional group significantly alters its chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.

Properties

CAS No.

93742-06-4

Molecular Formula

C19H31Cl

Molecular Weight

294.9 g/mol

IUPAC Name

1-(7-chloro-3,7-dimethyloctyl)-4-propan-2-ylbenzene

InChI

InChI=1S/C19H31Cl/c1-15(2)18-12-10-17(11-13-18)9-8-16(3)7-6-14-19(4,5)20/h10-13,15-16H,6-9,14H2,1-5H3

InChI Key

JCWCMFHFPPVSJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CCC(C)CCCC(C)(C)Cl

Origin of Product

United States

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